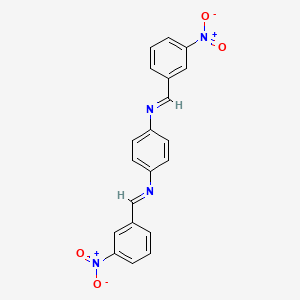

N,N'-Bis(3-nitrobenzylidene)-1,4-phenylenediamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

15223-32-2 |

|---|---|

Molecular Formula |

C20H14N4O4 |

Molecular Weight |

374.3 g/mol |

IUPAC Name |

1-(3-nitrophenyl)-N-[4-[(3-nitrophenyl)methylideneamino]phenyl]methanimine |

InChI |

InChI=1S/C20H14N4O4/c25-23(26)19-5-1-3-15(11-19)13-21-17-7-9-18(10-8-17)22-14-16-4-2-6-20(12-16)24(27)28/h1-14H |

InChI Key |

NIGSPDMFTXJDPP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=NC2=CC=C(C=C2)N=CC3=CC(=CC=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Computational and Experimental Paradigms in the Geometry Optimization of Nitro-Substituted Schiff Bases

Executive Summary

Nitro-substituted Schiff bases represent a privileged scaffold in both medicinal chemistry and materials science. The azomethine bridge (-HC=N-) combined with the strong electron-withdrawing nitro (-NO2) group creates a highly polarized, push-pull electronic system. This technical guide explores the causality behind their unique structural properties, detailing the Density Functional Theory (DFT) geometry optimization protocols and the corresponding experimental synthesis workflows required to validate these theoretical models.

Mechanistic Insights: The Nitro-Schiff Base Architecture

The structural integrity and chemical reactivity of Schiff bases are heavily dictated by their aromatic substituents. The introduction of a nitro group profoundly alters the electron density distribution across the molecule.

Causality of Electronic Effects:

The nitro group acts as a powerful electron sink. When placed in the para- or meta-position relative to the azomethine linkage, it pulls electron density across the conjugated

Furthermore, the nitro group's ability to attract electron density away from other parts of the molecule stabilizes the structure. Molecules with a larger HOMO-LUMO energy gap (

Computational Workflow: DFT Geometry Optimization

To accurately predict the 3D conformation, bond lengths, and electronic properties of these molecules prior to synthesis, DFT is the industry gold standard.

Protocol: In Silico Geometry Optimization

-

Initial Coordinate Generation: Construct the 3D model of the nitro-substituted Schiff base using molecular visualization software (e.g., GaussView).

-

Functional and Basis Set Selection: Select the B3LYP hybrid functional.

-

Causality: B3LYP incorporates exact Hartree-Fock exchange, which corrects for the self-interaction error inherent in pure density functionals, providing highly accurate geometries for organic molecules[3]. Select the 6-311G(d,p) or 6-31+G(d,p) basis set.

-

Causality: The addition of diffuse functions (+) is critical for modeling the extended electron cloud of the highly electronegative oxygen atoms in the nitro group, while polarization functions (d,p) allow for asymmetric electron distribution around the nuclei[2][3].

-

-

Self-Consistent Field (SCF) Iteration: Run the optimization until the energy gradient falls below the convergence threshold (typically

Hartrees/Bohr). -

Vibrational Frequency Calculation (Self-Validating Step): Perform a frequency calculation at the exact same level of theory. The absence of imaginary frequencies confirms that the optimized geometry is a true local minimum on the potential energy surface, rather than a transition state or saddle point[2].

-

Frontier Molecular Orbital (FMO) Analysis: Extract HOMO and LUMO energies to calculate global reactivity descriptors (chemical hardness, electronegativity, electrophilicity index).

Caption: Step-by-step DFT geometry optimization workflow for nitro-Schiff bases.

Quantitative Data: Electronic and Structural Properties

Computational calculations based on the B3LYP/6-31+G(d,p) or 6-311G(d,p) basis sets yield precise structural parameters[2][3]. The planarity of the molecule is often confirmed by dihedral angles approaching 180° or 0° across the azomethine bridge, which is essential for maximizing

Table 1: Representative DFT-Derived Electronic Properties of Nitro-Substituted Schiff Bases

| Compound Derivative | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap ( | Dipole Moment (D) | Ref |

| p-Nitrobenzaldehyde + Aniline | B3LYP/6-31+G(d,p) | -6.85 | -3.12 | 3.73 | 4.52 | [3] |

| 2-Hydroxy-5-nitrobenzaldehyde + 8-Aminoquinoline | B3LYP/6-31G(d,p) | -5.92 | -2.84 | 3.08 | 5.10 | [4] |

| 4-Nitrobenzene-1,2-diamine + Salicylaldehyde | B3LYP/6-311G(d,p) | -6.21 | -2.26 | 3.95 | 6.35 | [1][2] |

Note: Data synthesized from computational studies highlighting the influence of the nitro group on FMO energy levels.

Experimental Workflow: Synthesis and Characterization

Theoretical models must be grounded in physical synthesis. The condensation of a nitro-substituted benzaldehyde with a primary amine requires careful control of thermodynamics due to the deactivated nature of the aldehyde ring.

Protocol: Synthesis of (E)-4-nitro-2-((quinolin-8-ylimino)methyl)phenol[4]

-

Precursor Preparation: Dissolve 10 mmol of 2-hydroxy-5-nitrobenzaldehyde in 25 mL of absolute ethanol.

-

Causality: Absolute ethanol is used to minimize water content, driving the equilibrium of the condensation reaction forward (Le Chatelier's principle).

-

-

Amine Addition: Slowly add 10 mmol of 8-aminoquinoline to the solution under continuous stirring.

-

Reflux: Heat the mixture under reflux for 3 hours.

-

Causality: Refluxing provides the necessary activation energy to overcome the steric hindrance of the bulky quinoline ring and the electrophilic deactivation caused by the nitro group.

-

-

Solvent Evaporation & Cooling: Allow the reaction mixture to cool to room temperature, then partially evaporate the solvent to induce precipitation.

-

Purification: Filter the resulting precipitate, wash with cold ethanol to remove unreacted starting materials, and recrystallize from hot ethanol.

-

Causality: Recrystallization exploits differential solubility to yield high-purity crystalline products suitable for X-ray diffraction.

-

-

Spectroscopic Validation (Self-Validating System):

-

FT-IR: Confirm the disappearance of the aldehyde carbonyl peak (~1700 cm⁻¹) and the appearance of the azomethine (C=N) stretching band (~1600-1630 cm⁻¹). The nitro group will present strong symmetric and asymmetric stretching bands around 1340 cm⁻¹ and 1520 cm⁻¹.

-

Single-Crystal X-Ray Diffraction: Compare experimental bond lengths and angles with the DFT-optimized geometry to validate the theoretical model[1].

-

Caption: Experimental synthesis and self-validating characterization workflow for Schiff bases.

Applications in Drug Development and Materials Science

The precise geometry and electronic distribution of nitro-substituted Schiff bases dictate their real-world utility:

-

Medicinal Chemistry: The nitroaromatic moiety is a versatile pharmacophore. The specific substitution pattern modulates the electronic and steric properties, optimizing antimicrobial and antioxidant potency. The interaction of these optimized geometries with biological targets (e.g., DNA binding) is evaluated via molecular docking, which relies entirely on the accuracy of the DFT-optimized ligand structure[4].

-

Non-Linear Optics (NLO): Molecules with strong electron donor and acceptor (nitro) groups linked by a

-conjugated bridge exhibit significant third-order NLO activity. DFT calculations of the dipole moment and hyperpolarizability are crucial for predicting their efficacy in optical limiting and photonics[2].

References

-

Molecular and electronic properties of Schiff bases derived from different aniline derivatives: density functional theory study , Journal of Medicinal and Pharmaceutical Chemistry Research. 3

-

Synthesis, X-ray Structure, Spectroscopic Properties and DFT Studies of a Novel Schiff Base , MDPI. 1

-

Spectroscopic and Theoretical Studies of Some Bivalent Metal Complexes of a Quinoline Schiff Base Derivative , Bendola Publishing. 4

-

Synthesis, DFT calculation and Non-Linear Optical properties of salophen Schiff bases , SSRN. 2

Sources

Quantum Pharmacophore Profiling: DFT Studies and HOMO-LUMO Energy Gap Calculations for Bis-Schiff Bases

Executive Summary

In modern rational drug design, the transition from empirical screening to deterministic molecular modeling relies heavily on quantum mechanical insights. Bis-Schiff bases—characterized by the presence of two azomethine (–C=N–) linkages—represent a highly versatile class of pharmacophores with profound antimicrobial, anti-diabetic, and enzyme-inhibitory properties.

To predict and optimize the bioactivity of these compounds, Density Functional Theory (DFT) has emerged as the gold standard for computational profiling. By calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can derive the HOMO-LUMO energy gap (

The Pharmacological Rationale of Bis-Schiff Bases

Bis-Schiff bases are synthesized via the condensation of diamines with aromatic or aliphatic aldehydes/ketones[1]. The resulting dual azomethine bonds provide exceptional chelating capabilities and multiple hydrogen-bonding acceptor sites. This structural geometry allows them to interact selectively with metalloenzymes. For example, bis-Schiff bases derived from benzyl phenyl ketone have demonstrated potent inhibition of urease, an enzyme containing two nickel atoms in its core[1].

The bioactivity of these ligands is fundamentally dictated by their electronic distribution. The ability of a bis-Schiff base to undergo charge transfer with a biological receptor is directly proportional to its electronic polarizability, which is mathematically described by its FMOs[2].

Quantum Mechanical Foundations: Why DFT?

While ab initio methods like Møller–Plesset perturbation theory (MP2) offer high accuracy, they are computationally prohibitive for large organic ligands like bis-Schiff bases. DFT bridges this gap by determining the properties of a many-electron system based on its spatially dependent electron density, incorporating electron correlation at a fraction of the computational cost.

Causality in Functional and Basis Set Selection:

-

The Functional (B3LYP / wB97X-D): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is the industry standard because it incorporates a portion of exact Hartree-Fock exchange, mitigating the self-interaction error inherent in pure density functionals[2]. For bis-Schiff bases where non-covalent interactions (e.g.,

stacking with target proteins) are critical, dispersion-corrected functionals like wB97X-D are preferred[3]. -

The Basis Set (6-311G ):** A triple-zeta split-valence basis set with polarization functions (d,p) allows molecular orbitals to distort asymmetrically. This is strictly required to accurately model the highly delocalized

-electron clouds across the azomethine linkages and aromatic rings[4].

Frontier Molecular Orbitals (FMOs) and Global Reactivity

The interaction between a bis-Schiff base and a biological target is an electron donor-acceptor paradigm.

-

HOMO (

): Represents the molecule's ability to donate electrons to the empty orbitals of a receptor. -

LUMO (

): Represents the molecule's ability to accept electrons from the receptor. -

The Energy Gap (

): The critical determinant of kinetic stability and chemical reactivity[2]. A smaller

From

-

Ionization Potential (

) = -

Electron Affinity (

) = -

Chemical Hardness (

) = -

Chemical Softness (

) = -

Electrophilicity Index (

) =

Standardized Computational Protocol for FMO Analysis

To ensure scientific integrity, computational workflows must be self-validating. The following protocol utilizes Gaussian 09/16 and GaussView to ensure that calculated FMOs are derived from true energetic minima.

DFT computational workflow for bis-Schiff base reactivity profiling.

Step-by-Step Methodology

Step 1: Coordinate Generation and Pre-optimization

-

Draw the 2D structure of the bis-Schiff base and convert it to a 3D conformation using GaussView or Avogadro.

-

Perform a preliminary molecular mechanics clean-up (e.g., UFF or MMFF94 force fields) to resolve severe steric clashes.

Step 2: Ground-State Geometry Optimization

-

Set up the Gaussian input file (.gjf). Specify the route section: #p opt freq b3lyp/6-311g(d,p) pop=full.

-

Causality Note: The opt keyword instructs the software to iteratively adjust bond lengths and angles to find the lowest energy conformation.

Step 3: Vibrational Frequency Analysis (The Self-Validation Step)

-

The freq keyword calculates the second derivatives of the energy with respect to nuclear coordinates.

-

Critical Validation: Examine the output log file. If any imaginary (negative) frequencies are present, the geometry is trapped in a transition state (saddle point), not a true local minimum. The structure must be perturbed and re-optimized until zero imaginary frequencies are achieved[5].

Step 4: FMO Extraction and Visualization

-

Load the formatted checkpoint file (.fchk) into GaussView.

-

Navigate to the Molecular Orbital editor. Extract the energy values for the HOMO and LUMO.

-

Generate cube files for the HOMO and LUMO to visualize the spatial distribution of the electron clouds. Red and green lobes signify the negative and positive phases of the wavefunctions[6].

Quantitative Descriptor Analysis

By applying the protocol above, quantitative data can be synthesized to compare the pharmacological viability of different bis-Schiff base derivatives. Below is a representative summary of DFT descriptors for highly active bis-Schiff bases reported in recent literature.

Table 1: Global Reactivity Descriptors of Bioactive Bis-Schiff Bases

| Compound / Derivative | Gap | Hardness | Electrophilicity | Primary Target | ||

| Ibuprofen Derivative (13) | -5.400 | -3.560 | 1.840 | 0.920 | 2.094 | |

| Benzyl Phenyl Ketone (3) | -5.820 | -2.610 | 3.210 | 1.605 | 1.450 | Urease[1] |

| 4-Aminoantipyrine (L1) | -6.050 | -2.150 | 3.900 | 1.950 | 1.080 | Antioxidant (DPPH)[2] |

| PDIM Derivative | -5.980 | -2.700 | 3.280 | 1.640 | 1.320 | Antimicrobial[7] |

Translating Quantum Mechanics to in vitro Efficacy

The ultimate goal of calculating the HOMO-LUMO gap is to predict biological efficacy prior to costly in vitro synthesis.

The Causality of the Energy Gap in Drug Design:

As seen in Table 1, the Ibuprofen-derived bis-Schiff base (Compound 13) exhibits an exceptionally narrow energy gap of 1.840 eV[3]. This narrow gap dictates a high chemical softness and a high electrophilicity index (

Conversely, molecules with larger energy gaps (e.g., > 3.5 eV) exhibit higher chemical hardness. While they may be less reactive in terms of charge transfer, they often display excellent kinetic stability, making them suitable candidates for long-acting antioxidant applications where radical scavenging requires specific, controlled electron donation[2].

By integrating DFT-derived HOMO-LUMO calculations into the early stages of drug development, researchers can systematically filter out inert compounds, focusing synthetic efforts exclusively on bis-Schiff bases with optimal quantum pharmacophore profiles.

References

- LUMO and HOMO patterns of bis‐Schiff base ligand.

- Synthesis of Bis-Schiff Base (1E,1′E)-1,1′-(1,4-Phenylene)bis(N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanimine): A Combined Experimental and Theoretical Approach.

- Synthesis, molecular structure and urease inhibitory activity of novel bis-Schiff bases of benzyl phenyl ketone: A combined theoretical and experimental approach. PMC / NIH.

- Exploring the anti-diabetic potential of bis-Schiff bases of ibuprofen: insights into the in vitro, molecular docking and density functional theory analyses. RSC Publishing.

- Synthesis of Bis-Schiff Base: Structural, Spectral, DFT, Electronic Properties, NCI, Topology, and Molecular Docking Studies. R Discovery.

- DFT computational study of optical properties for bis-Schiff bases of 8-aminoquinoline derivatives and furan-2, 3-di-carbaldehyde.

- Synthesis and Spectral Identification of Some New Schiff Base Compounds: A HOMO-LUMO Study of Frontier Molecular Orbitals. Advanced Journal of Chemistry.

- How to perform Energy DFT calculation & how to draw HOMO-LUMO in Gauss view using Gaussian? YouTube.

Sources

- 1. Synthesis, molecular structure and urease inhibitory activity of novel bis-Schiff bases of benzyl phenyl ketone: A combined theoretical and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajchem-a.com [ajchem-a.com]

- 3. Exploring the anti-diabetic potential of bis-Schiff bases of ibuprofen: insights into the in vitro , molecular docking and density functional theory a ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03358F [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. discovery.researcher.life [discovery.researcher.life]

Spectroscopic Characterization of Phenylenediamine Derivatives: Electronic Transitions, Oxidative Kinetics, and Analytical Protocols

Executive Summary

Phenylenediamines (PDs) represent a class of isomeric aromatic amines (

Theoretical Framework: Electronic Transitions

The UV-Vis spectra of phenylenediamines are governed by the interaction between the benzene

Auxochromic Effects and Isomerism

The amino group (

-

Para-Phenylenediamine (p-PD): Exhibits the most significant bathochromic shift due to the "through-conjugation" axis. The two amino groups at the 1,4-positions allow for a quinoid-like resonance contribution, extending the effective conjugation length.

-

Meta-Phenylenediamine (m-PD): The 1,3-substitution pattern prevents the direct "push-pull" or quinoid resonance across the ring. Consequently, its spectrum is hypsochromically shifted (blue-shifted) relative to the para-isomer and retains more "benzene-like" fine structure.

-

Ortho-Phenylenediamine (o-PD): Steric hindrance between adjacent amino groups can force a deviation from planarity, slightly reducing orbital overlap compared to the para-isomer, though it still exhibits significant red-shifting.

Spectral Bands

Three primary bands are typically observed in the UV region:

-

E-Band (Ethylenic):

200–210 nm (High intensity, -

K-Band (Conjugated):

230–245 nm (Moderate intensity, -

B-Band (Benzenoid):

280–310 nm (Lower intensity, often obscured by the broadening of the K-band in p-PD).

Comparative Spectral Data

The following table summarizes the approximate absorption maxima (

| Isomer | Electronic Character | Structural Insight | ||

| p-PD | 240–245 | 295–310 | Strong | Quinoid resonance contribution maximizes conjugation. |

| m-PD | 235–240 | 285–290 | Localized | Lack of 1,4-conjugation; spectrum resembles aniline. |

| o-PD | 230–235 | 280–290 | Distorted | Steric repulsion may twist |

| TMPD | 260 | 320 | Hyperconjugated | N,N,N',N'-tetramethyl-p-phenylenediamine (Wurster's reagent). |

Critical Variable: Oxidative Instability & Reaction Pathways

The most common error in PD spectroscopy is analyzing oxidized degradation products rather than the parent molecule. p-PD is thermodynamically unstable in solution, oxidizing to form radical cations and polymerized trimers.

The "Wurster's" Intermediate

Upon one-electron oxidation, p-PD derivatives form a radical cation (

Bandrowski's Base Formation

The radical cations dimerize and eventually form Bandrowski's Base (a trimer). This results in the appearance of a new, broad absorption band in the visible region (450–500 nm), turning the solution brown/purple.

Diagram 1: Oxidative Transformation Pathway This diagram illustrates the sequential oxidation from the colorless parent amine to the colored trimer.

Caption: Step-wise oxidative coupling of p-PD leading to the formation of the chromophoric Bandrowski's Base.

Solvatochromism and pH Dependence

The pH "Switch"

The spectrum of PDs is pH-dependent due to the protonation of the lone pairs.

-

Neutral pH: Lone pairs participate in conjugation (Red-shifted).

-

Acidic pH (

): Protonation of one amine ( -

Strongly Acidic (

): Both amines are protonated. The molecule electronically resembles the benzene dication equivalent; the absorption spectrum collapses to resemble benzene (peaks near 254 nm with low intensity).

Solvent Polarity

PDs exhibit positive solvatochromism . Increasing solvent polarity stabilizes the excited state (which is more polar than the ground state due to charge transfer character), leading to a bathochromic shift.

Experimental Protocol: High-Fidelity Analysis

To ensure data integrity, the following protocol minimizes oxidative artifacts.

Reagents and Preparation

-

Solvent: Deoxygenated (degassed) Methanol or Water (HPLC Grade).

-

Why: Dissolved oxygen catalyzes the formation of QDI and Bandrowski's base.

-

-

Antioxidant (Optional): Ascorbic acid (0.1% w/v) if analyzing the parent molecule strictly.

-

Concentration:

M to-

Why: High concentrations promote rapid dimerization.

-

Analytical Workflow

Diagram 2: Spectroscopic Analysis Workflow A self-validating logic flow for acquiring spectral data.

Caption: Workflow to validate spectral integrity by monitoring the emergence of oxidation bands (480nm).

Step-by-Step Procedure

-

Baseline Correction: Perform a baseline scan with the blank solvent (degassed).

-

Sample Dissolution: Weigh p-PD and dissolve immediately in the solvent. Do not use sonication (generates heat/radicals). Use gentle inversion.

-

Rapid Acquisition: Place in a quartz cuvette (1 cm path length) and scan from 200 nm to 800 nm.

-

Kinetic Check: As shown in Diagram 2, re-scan after 5 minutes. If a broad hump appears

nm, the sample has oxidized. -

Derivative Spectroscopy (Optional): Calculate the 1st derivative (

) to resolve overlapping bands in the 280–310 nm region.

References

-

NIST Chemistry WebBook. 1,4-Benzenediamine UV-Vis Spectrum. National Institute of Standards and Technology. [Link]

-

Corbett, J. F. (1969). The Chemistry of Hair-dye Oxidation Products. Journal of the Society of Cosmetic Chemists. (Mechanism of Bandrowski's Base formation). [Link]

-

Azmi, W. et al. (2014). Spectrophotometric Determination of p-Phenylenediamine in Hair Dyes.[3][4] ResearchGate. [Link]

-

Master Organic Chemistry.

transitions). [Link]

Sources

Thermal Stability and TGA/DSC Analysis of N,N'-Bis(3-nitrobenzylidene)-1,4-phenylenediamine: A Technical Guide

Executive Summary

The rational design of high-temperature polymers, metal-organic frameworks (MOFs), and energetic materials frequently relies on the incorporation of robust, conjugated organic linkers. N,N'-Bis(3-nitrobenzylidene)-1,4-phenylenediamine is a highly conjugated bis-Schiff base synthesized via the condensation of 1,4-phenylenediamine with 3-nitrobenzaldehyde[1]. While the azomethine (–HC=N–) linkages provide exceptional structural rigidity and thermal resistance, the meta-substituted nitro (–NO₂) groups act as energetic triggers that dictate the molecule's thermal degradation kinetics.

This whitepaper provides an in-depth, self-validating framework for evaluating the thermal stability of this specific Schiff base using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). By understanding the causality behind its multistadial decomposition, researchers can better predict its behavior in extreme thermal environments[2].

Molecular Architecture and Thermal Causality

To interpret TGA and DSC thermograms accurately, one must first deconstruct the molecular architecture of the compound (Molecular Weight: ~374.36 g/mol ):

-

The Azomethine Core: The extended π-conjugation across the central phenylenediamine ring and the two azomethine bonds creates a highly stable, planar geometry. This restricts molecular rotation, pushing the glass transition (

) and melting temperature ( -

The Nitro Substituents: Nitro groups are strongly electron-withdrawing and thermally labile. At elevated temperatures, the homolytic cleavage of the C–NO₂ bond or its rearrangement into a nitrite ester initiates a highly exothermic decomposition cascade. This phenomenon is a hallmark of nitroaromatic thermochemistry and is the primary driver of the first degradation stage observed in TGA/DSC[3].

Self-Validating Experimental Protocol

A common pitfall in the thermal analysis of Schiff bases is the misinterpretation of solvent volatilization as premature degradation. The following protocol is designed as a self-validating system to ensure absolute data integrity.

Phase I: Sample Preparation and Baseline Validation

-

Purification: Recrystallize the synthesized this compound from absolute ethanol to remove unreacted diamines or aldehydes.

-

Desiccation: Dry the purified crystals in a vacuum oven at 60 °C at 10 mbar for 24 hours. Causality: This eliminates trapped ethanol or ambient moisture, ensuring that any endothermic events below 150 °C on the DSC curve are true polymorphic transitions, not solvent evaporation.

-

Instrument Calibration: Calibrate the DSC using high-purity Indium (

= 156.6 °C,

Phase II: TGA/DSC Execution

-

Sample Loading: Accurately weigh 5.0 to 8.0 mg of the anhydrous sample into a standard 70 µL alumina (

) crucible. Do not use standard aluminum pans, as the exothermic decomposition of nitro groups can exceed the melting point of aluminum (~660 °C). -

Atmosphere Control: Purge the furnace with high-purity Nitrogen (

) gas at a constant flow rate of 50 mL/min. Causality: An inert atmosphere prevents premature oxidative combustion, allowing the analyst to isolate purely thermal cracking events (pyrolysis)[4]. -

Thermal Ramp: Apply a linear heating rate (

) of 10 °C/min from 25 °C to 800 °C.

Caption: Step-by-step TGA/DSC experimental workflow for Schiff base characterization.

Mechanistic Data Interpretation

Differential Scanning Calorimetry (DSC) Profile

The DSC thermogram of this compound is characterized by two distinct thermal events:

-

Endothermic Melting (

): A sharp endothermic peak typically occurs between 180 °C and 210 °C (depending on the specific crystalline polymorph). The sharpness of this peak validates the purity of the sample. -

Exothermic Decomposition (

): Immediately following the melt, a broad and intense exothermic peak emerges between 250 °C and 320 °C. This is the energetic signature of the nitro groups undergoing homolytic scission and auto-oxidizing the local carbon backbone[2].

Thermogravimetric Analysis (TGA) Profile

The mass loss profile under nitrogen follows a predictable, multistadial degradation pathway, typical of multi-ring Schiff bases[3][4].

-

Stage 1 (250 °C – 320 °C): Nitro Group Cleavage. The initial mass loss corresponds to the thermal ejection of the two –NO₂ groups (often released as NO or NO₂ gas).

-

Stage 2 (350 °C – 500 °C): Azomethine Scission. The robust –C=N– bonds finally succumb to thermal cracking. The terminal benzylidene rings fragment and volatilize, likely as benzonitrile or benzene derivatives.

-

Stage 3 (> 500 °C): Core Carbonization. The remaining 1,4-phenylenediamine core undergoes extensive cross-linking and aromatization, forming a highly condensed carbonaceous char[5].

Caption: Multistadial thermal degradation pathway of the bis-Schiff base.

Quantitative Data Summary

To aid in comparative analysis, the theoretical stoichiometric mass losses are mapped against typical experimental ranges observed for this class of nitro-substituted bis-Schiff bases.

| Degradation Stage | Temperature Range (°C) | Mechanistic Event | Theoretical Mass Loss (%) | Exp. Mass Loss Range (%) | DSC Signature |

| Phase Transition | 180 – 210 | Crystalline Melting ( | N/A | 0.0 | Sharp Endotherm |

| Stage 1 | 250 – 320 | Cleavage of 2 × (–NO₂) | 24.58 | 23.0 – 26.5 | Broad Exotherm |

| Stage 2 | 350 – 500 | Cleavage of 2 × (C₇H₅) | 47.60 | 45.0 – 50.0 | Mixed Endo/Exo |

| Stage 3 | 500 – 800 | Carbonization / Charring | N/A | Continuous | Baseline Shift |

| Residue | @ 800 | Carbonaceous Char | 27.82 | 25.0 – 30.0 | N/A |

Note: Theoretical mass loss is calculated based on a total molecular weight of 374.36 g/mol . The exact experimental ranges will fluctuate slightly based on the heating rate (

References

1.[1] Islam, M. R., et al. "Synthesis and Characterization of Schiff Base Complexes of Cu(II), Co(II) and Cd(II) Derived from Ethylenediamine and Benzaldehyde Derivatives." Asian Journal of Applied Chemistry Research, 2020.[Link] 2.[5] "DSC curves of Schiff bases CSB-o (a), CSB-m (b) and CSB-p (c)." ResearchGate.[Link] 3.[3] "Synthesis, spectral and thermo-kinetics explorations of Schiff-base derived metal complexes." SciSpace.[Link] 4.[2] "Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore." MDPI, 2015.[Link] 5.[4] "A comparative study of Schiff base chelating resins: synthesis, uptake of heavy metal ions, and thermal studies." Redalyc, 2018.[Link]

Sources

Computational Design of Non-Linear Optical (NLO) Materials: From Quantum Theory to Bio-Medical Application

[1]

Executive Summary

This technical guide details the theoretical investigation of non-linear optical (NLO) properties, specifically designed for researchers in computational chemistry and drug development. NLO materials are critical for next-generation laser technology, optical switching, and—increasingly—bio-imaging and photodynamic therapy .

This guide moves beyond standard textbook definitions to provide a rigorous, field-proven protocol for calculating polarizabilities (

Part 1: The Quantum Mechanical Foundation

To investigate NLO properties, one must model how a molecule’s electron density distorts under an intense electric field (e.g., a laser). This response is not linear; it is a Taylor series expansion of the dipole moment (

- : Permanent dipole moment.

- (Linear Polarizability): Describes linear absorption and refraction.

- (First Hyperpolarizability): Responsible for Second Harmonic Generation (SHG).[1] Critical for bio-imaging probes.

- (Second Hyperpolarizability): Responsible for Third Harmonic Generation (THG) and Two-Photon Absorption (TPA).

The Hierarchy of NLO Effects

The following diagram illustrates the causality between the incident field and the resulting optical phenomena.

Figure 1: The hierarchical response of molecular electron density to electromagnetic fields. Note that

Part 2: Computational Methodology & Strategy

Standard DFT functionals (like B3LYP) are often catastrophic for NLO calculations because they fail to describe Charge Transfer (CT) excitations correctly over long distances [1]. The self-interaction error in standard DFT leads to a gross overestimation of polarizabilities.

Selection of Density Functionals

You must use Long-Range Corrected (LRC) functionals or Hybrids with high Hartree-Fock exchange.

| Functional Class | Recommended Functionals | Suitability for NLO | Notes |

| Range-Separated Hybrid | CAM-B3LYP , | Excellent | The "Gold Standard" for organic NLO chromophores. Corrects long-range asymptotic behavior. |

| Global Hybrid (High HF) | M06-2X | Good | Good for main-group thermochemistry and NLO, but CAM-B3LYP is often preferred for CT systems. |

| Standard Hybrid | B3LYP, PBE0 | Poor | Avoid. Systematic overestimation of |

Basis Set Requirements

NLO properties depend heavily on the "tail" of the wavefunction (electrons far from the nucleus).

-

Minimum Standard: 6-31+G(d) (The + diffuse function is non-negotiable).

-

Production Standard: 6-311++G(d,p) or aug-cc-pVDZ.

-

Causality: Without diffuse functions, the electron cloud is artificially confined, leading to underestimated hyperpolarizabilities.

Solvation Models

Gas-phase calculations rarely match experimental data for NLO dyes.

-

Protocol: Use the PCM (Polarizable Continuum Model) or SMD model.

-

Reasoning: Solvents stabilize charge-separated states (zwitterions), significantly enhancing

values compared to the vacuum.

Part 3: Step-by-Step Experimental Protocol

This protocol assumes the use of standard quantum chemistry software (e.g., Gaussian, ORCA, GAMESS).

Phase 1: Geometry Optimization & Validation

Objective: Obtain the global minimum structure.

-

Input: Guess structure of the chromophore.

-

Route: Opt Freq CAM-B3LYP/6-31G(d) SCRF=(Solvent=Chloroform)

-

Validation (The "Frequency Check"): Ensure zero imaginary frequencies in the output.

-

Self-Validating Step: If an imaginary frequency exists (negative wavenumber), the structure is a transition state, not a minimum. Distort the geometry along the imaginary mode and re-optimize.

-

Phase 2: The NLO Calculation (Static & Dynamic)

Objective: Calculate

Method A: Finite Field (Recommended for Static

)

This method applies a small static electric field and calculates the numerical derivative of the energy or dipole.

-

Gaussian Keyword: Polar

-

Route: #P CAM-B3LYP/6-311++G(d,p) Polar SCRF=(Solvent=Chloroform)

Method B: Time-Dependent DFT (Recommended for Dynamic

)

This calculates the response at a specific laser frequency (e.g., 1064 nm).

-

Protocol:

-

Define the incident frequency in atomic units (a.u.).

-

Conversion:

. -

Example: 1064 nm

0.0428 a.u.

-

-

Route: #P CAM-B3LYP/6-311++G(d,p) Polar CPHF=RdFreq

-

Input: Specify the frequency (0.0428) at the end of the input file.

-

Phase 3: Data Extraction & Unit Conversion

Software outputs are typically in atomic units (a.u.) . Experimentalists use esu .

Part 4: Structure-Property Relationships (SAR)

To design high-performance NLO materials, you must manipulate the Donor-

The "Push-Pull" Mechanism

A strong electron donor pushes density through a conjugated bridge to an electron acceptor. This asymmetry creates the large dipole change required for high

Figure 2: The D-

Optimization Table

| Component | Modification | Effect on NLO ( | Risk |

| Donor | Increase strength (e.g., -H | Increases | May reduce stability (oxidation). |

| Bridge | Increase length (Conjugation) | Increases drastically | Red-shifts absorption (transparency loss). |

| Acceptor | Increase strength (e.g., -CN | Increases | Can cause fluorescence quenching. |

| BLA | Tune Bond Length Alternation to 0 | Maximizes | Requires specific solvent environment (Cyanine limit). |

Part 5: Applications in Bio-Medicine[6]

For the drug development and bio-imaging audience, NLO is not just theoretical physics—it is a tool for theranostics (therapy + diagnostics).

Second Harmonic Generation (SHG) Imaging

-

Concept: SHG signals are only generated in non-centrosymmetric environments (e.g., collagen fibers, cell membranes).

-

Application: Using designed NLO probes (like styryl dyes) to image membrane potential or tumor margins without background autofluorescence (since SHG is a scattering process, not fluorescence) [2].

Two-Photon Absorption (TPA)

-

Concept: Simultaneous absorption of two photons of half-energy (infrared).

-

Benefit: IR light penetrates deep into tissue (the "biological window").

-

Therapeutic Link: TPA can trigger Photodynamic Therapy (PDT) agents deep within a tumor, releasing singlet oxygen to kill cancer cells with high spatial precision [3].

References

-

Kanis, D. R., Ratner, M. A., & Marks, T. J. (1994). Design and construction of molecular assemblies with large second-order optical nonlinearities. Quantum chemical aspects. Chemical Reviews, 94(1), 195–242. Link

-

Campagnola, P. J., & Loew, L. M. (2003). Second-harmonic imaging microscopy for visualizing biomolecular arrays in cells, tissues and organisms. Nature Biotechnology, 21(11), 1356–1360. Link

-

Pawlicki, M., Collins, H. A., Denning, R. G., & Anderson, H. L. (2009). Two-photon absorption and the design of two-photon dyes. Angewandte Chemie International Edition, 48(18), 3244–3266. Link

-

Gaussian 16 User Reference. Polar Keyword and NLO properties.Link

Solvation Thermodynamics and Solubility Profile of N,N'-Bis(3-nitrobenzylidene)-1,4-phenylenediamine in Polar Aprotic Solvents

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Guide

Executive Overview

Handling highly conjugated Schiff bases in laboratory and industrial settings presents a significant physicochemical challenge. N,N'-Bis(3-nitrobenzylidene)-1,4-phenylenediamine , a symmetric bis-Schiff base, is notorious for its poor solubility in standard aqueous and non-polar organic media. As a Senior Application Scientist, I have structured this guide to move beyond basic empirical observation, focusing instead on the causality of solute-solvent interactions. By understanding the thermodynamic barriers of this molecule, researchers can rationally select polar aprotic solvents to achieve optimal dissolution for downstream biological screening, sensor development, or materials synthesis.

Molecular Architecture & Solvation Causality

To dissolve a molecule, the solvent must overcome the compound's crystal lattice energy. This compound is synthesized via the condensation of 1,4-phenylenediamine and 3-nitrobenzaldehyde[1]. The resulting architecture dictates its solubility profile:

-

Rigid Planar Core: The central azomethine (-HC=N-) linkages conjugated with the aromatic rings create a highly rigid, planar structure[2]. This planarity facilitates intense intermolecular

stacking in the solid state, leading to an exceptionally high lattice energy. Consequently, non-polar solvents (e.g., hexane, toluene) lack the dielectric capacity to disrupt these forces, rendering the compound insoluble[3]. -

Hydrolytic Vulnerability: The azomethine bond is electrophilic. If dissolved in polar protic solvents (like water, methanol, or ethanol), hydrogen-bond donation from the solvent can catalyze the hydrolysis of the imine bond back into its constituent amine and aldehyde.

-

The Polar Aprotic Advantage: Polar aprotic solvents (e.g., DMSO, DMF, NMP) are the optimal choice. They possess large dielectric constants (

) and strong dipole moments, yet entirely lack hydrogen-bond donating O-H or N-H groups[4]. The strong solvent dipoles engage the highly polar, electron-withdrawing terminal 3-nitro groups, effectively pulling the molecule into solution without risking hydrolytic degradation[5].

Fig 1. Solvation thermodynamics and dipole-dipole interaction pathways.

Solvent Selection Matrix

To streamline solvent selection, the quantitative physicochemical properties of standard polar aprotic solvents are summarized below. Solvents with higher dielectric constants and dipole moments generally yield higher saturation limits for this specific Schiff base.

| Solvent | Dielectric Constant ( | Dipole Moment (D) | H-Bond Acceptor Capacity | Estimated Solvation Efficacy |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.96 | High (S=O bond) | Excellent |

| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 4.09 | High (C=O bond) | Very Good |

| N,N-Dimethylformamide (DMF) | 36.7 | 3.82 | High (C=O bond) | Very Good |

| N,N-Dimethylacetamide (DMAc) | 37.8 | 3.81 | High (C=O bond) | Very Good |

| Acetonitrile (MeCN) | 37.5 | 3.92 | Moderate (C≡N bond) | Moderate |

Note: While DMSO offers the highest solubility, NMP or DMF may be preferred if the downstream application requires a lower boiling point for solvent removal under reduced pressure.

Self-Validating Experimental Protocol: Solubility Quantification

Do not rely on visual inspection ("clear solutions") to determine solubility limits. The following isothermal shake-flask methodology coupled with HPLC-UV/Vis is designed as a self-validating system to ensure true thermodynamic equilibrium is recorded.

Step-by-Step Methodology

-

Solute Preparation & Baseline: Synthesize or procure this compound. Verify high crystallinity via Powder X-Ray Diffraction (PXRD) to establish a consistent lattice energy baseline. Amorphous impurities will falsely inflate initial solubility readings.

-

Saturation Setup: Dispense exactly 5.0 mL of the target polar aprotic solvent (e.g., anhydrous DMSO) into a 10 mL amber glass vial. Causality: Amber glass is mandatory to prevent photo-induced isomerization or degradation of the highly conjugated imine bonds. Add an excess amount of the Schiff base (e.g., 50 mg) until a visible suspension remains.

-

Isothermal Incubation: Seal the vial with a PTFE-lined cap. Place in an orbital shaker incubator set precisely to 25.0 ± 0.1 °C with an agitation rate of 150 RPM.

-

Phase Separation (Time-Course Sampling): At intervals of 24h, 48h, and 72h, extract a 0.5 mL aliquot. Centrifuge the aliquot at 10,000 × g for 15 minutes to pellet undissolved micro-crystals. Filter the supernatant through a 0.22 μm PTFE syringe filter. Causality: PTFE is chemically inert to aggressive polar aprotic solvents; standard nylon or PES filters will dissolve or swell, ruining the sample.

-

Analytical Quantification: Dilute the filtrate volumetrically with the HPLC mobile phase. Analyze via HPLC-UV/Vis set to the compound's

(typically 350–400 nm due to extended conjugation). Quantify against a pre-established calibration curve. -

Equilibrium Validation: True solubility is a thermodynamic state, not a kinetic one. The system is self-validated when the concentration variance between the 48h and 72h time points is

(

Fig 2. Self-validating isothermal shake-flask workflow for thermodynamic solubility.

Conclusion

The successful dissolution of this compound requires an intentional approach to overcome its high lattice energy and protect its electrophilic azomethine core. By utilizing polar aprotic solvents (DMSO, DMF, NMP) and employing a rigorous, time-course validated quantification protocol, researchers can achieve stable, highly concentrated solutions suitable for advanced analytical and developmental applications.

References[3] Solubility Test of Schiff base Ligands | Download Table - ResearchGate. researchgate.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9AKN5L_gDKa7rQFORIADXTPv9QVTR4_TZKPUF4igp7TZXpTKgRxcYxEm9cp8Fy_L4Si9ed9goL3psRL9kf7ebDeLMwPux272M5Dr5oG35kh1gckItBgjVguTtZL9ViM1fohme9xbT1tEqp5NLxFimqZrfR0wxABWm5_2FjYpA-hZRHya1IdXEANsxFp0kNkDJFTb-[5] Polar aprotic solvents – Knowledge and References - Taylor & Francis. taylorandfrancis.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXPTQmqBpsv1IPQJgWisoX5PqlJt7qLYTXSjwLDD39VioTmLteH1fChEB-51NmQbqWLAxL4siwIfHrCo7_M8-t7Eygp3AUz7iljxCOeeiNDRr-ai3a9U55lQ9Pa2GSherTkVCP0N3-Hyf3xHMdGplqvTxzGjoVMyZZ_Qxg8X6lo9Tvnys9YksK7vqduVlXuhWGDRJYWIxK1bGUWf6vggHAX1JTSZag5xNc[1] Synthesis, Density Functional Theory study, molecular dynamics simulation and anti-corrosion performance of two benzidine Schiff bases. researchgate.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGncviajTH3gAsLnkt63QHWXh67Ze6zf2kmTjKc7thT705q76bHPUcL5S_9zNfC5QjL_yy2FO1sYD4akLmdJag-DEiATFRL55v5eILLrpS2uSu88ai2vMiZQ66rKqHXDUcRNoA1ysc9e7vdZOX4IwmzaKSvQvoA5MGrMzEd9HhYEwVPaNHKS0hdiOCM0rpBT5x-4YpHJGlAipY5i0qnthzBghEbVICV8scpW0RpnWc9xzRguqGfIX2d0rSVYrA1hR9RkG2MXb3NVy0qSHEzt8WEQMJ2FpEwXBgxboRuudkPLGXf95zDQ9SAyz8ehaezqjTZIhM=[4] Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. masterorganicchemistry.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGq3vtpjs_VpOcZJTPn0RCTVTscUFEg2s3GAj6s0P3ip4MglcvGiKhX7Yts-h7W7_fpKx9dSKUMux3UsK2oA1l7oSxlg-kfgnJCcT7ixwlh8ye6H161kYWIWls1LLArw5VX6DLLKw_KFdi1dUuSjxFBuUJ2Orr8_w0l6VfI4wLby9jGlNmnnGKJWP1NDW0B0txFkFglrMBMy9vX0cM9FEqcDNvECQ==[2] Structures and Applications - Chemical Review and Letters. chemrevlett.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTiK0oCPRRM1ytqqZ12bb_T8rqCdVH57xqD18m7izGl837e5Ri9683l9QeVZlP3uyDRYQZe9FSp6DTZ2GKvYZTE767s-5RoDquiglhyf4-oHQWm-vBQhktVncoGsiycWtS7SCb4_HqMC4Dju6ZH0sQejHzeVLnYL1mDrUoWE4wEdFWPC8Dgxk8oAA=

Sources

Methodological & Application

Application Note: Microwave-Assisted Synthesis of Bis-Schiff Bases from 1,4-Phenylenediamine

Abstract

This application note provides a comprehensive guide to the synthesis of bis-Schiff bases via the condensation of 1,4-phenylenediamine with aromatic aldehydes, leveraging the efficiency of microwave-assisted organic synthesis (MAOS). Schiff bases, characterized by their azomethine (-C=N-) functional group, are pivotal in medicinal chemistry and materials science due to their wide-ranging biological activities and coordination capabilities.[1][2][3] Traditional synthesis methods often involve long reaction times and significant energy consumption.[4][5] In contrast, microwave-assisted protocols offer a green, rapid, and high-yield alternative.[2][6][7][8][9][10] This document outlines the reaction mechanism, provides a detailed, field-proven protocol for a representative synthesis, discusses characterization techniques, and presents comparative data to demonstrate the superiority of the microwave approach.

Introduction: The Case for Microwave Synthesis

The synthesis of Schiff bases is a cornerstone of modern organic chemistry. The imine linkage is critical to the biological activities of many compounds, including antibacterial, antifungal, and antitumor agents.[2][11][12] Bis-Schiff bases, derived from diamines like 1,4-phenylenediamine, are particularly valuable as tetradentate ligands capable of forming stable complexes with various metal ions, leading to applications in catalysis and materials science.[13]

Conventional synthesis typically requires refluxing the reactants in an organic solvent for several hours.[4][14] This method is not only time-consuming but also energy-intensive. Microwave-assisted synthesis has emerged as a powerful technique that aligns with the principles of green chemistry.[9][10][15] The advantages are compelling:

-

Drastically Reduced Reaction Times: Reactions that take hours conventionally can often be completed in minutes.[4][7][16]

-

Increased Yields: Rapid and uniform heating often minimizes the formation of side products, leading to cleaner reactions and higher product yields.[2][4][7]

-

Energy Efficiency: Targeted heating of the reaction mixture is significantly more energy-efficient than heating a large reaction vessel and reflux apparatus.

-

Solvent-Free Potential: Many microwave-assisted reactions can be performed under solvent-free conditions, reducing pollution and simplifying work-up.[7][15][17][18]

This guide provides researchers with the foundational knowledge and a practical protocol to confidently adopt this efficient technology.

Scientific Principles

Mechanism of Schiff Base Formation

The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction. The process occurs in two primary steps:

-

Nucleophilic Addition: The lone pair of electrons on the primary amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a transient, unstable carbinolamine (or hemiaminal) intermediate.[1]

-

Dehydration: The carbinolamine intermediate then undergoes dehydration (elimination of a water molecule). This step is often catalyzed by a small amount of acid, which protonates the hydroxyl group, turning it into a good leaving group (H₂O). The elimination of water results in the formation of the stable carbon-nitrogen double bond (imine).[1][2]

For bis-Schiff bases from 1,4-phenylenediamine, this reaction occurs at both amine sites.

The Microwave Effect

Unlike conventional heating which relies on slow thermal conduction from an external source, microwave heating involves the direct interaction of electromagnetic radiation with the molecules in the reaction mixture.[14] Polar molecules, such as the reactants and any polar solvent used, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This rapid reorientation generates significant intermolecular friction, leading to a fast and uniform increase in temperature throughout the bulk of the material. This efficient energy transfer can overcome the activation energy of the reaction more effectively than conventional heating, resulting in dramatically accelerated reaction rates.[4]

Reaction Scheme and Workflow Visualization

The following diagrams illustrate the chemical transformation and the experimental process.

Caption: General reaction scheme for bis-Schiff base synthesis.

Caption: Experimental workflow from reactants to characterization.

Detailed Experimental Protocol

This protocol describes the synthesis of N,N'-bis(4-chlorobenzylidene)benzene-1,4-diamine as a representative example.

Materials and Equipment

-

Reagents:

-

1,4-Phenylenediamine (0.01 mol, 1.08 g)

-

4-Chlorobenzaldehyde (0.02 mol, 2.81 g)

-

Absolute Ethanol (15 mL)

-

Glacial Acetic Acid (2-3 drops, catalyst)

-

-

Equipment:

-

Dedicated Microwave Reactor (e.g., Synthos-3000 or similar)[16] with a 50 mL reaction vessel and magnetic stirrer

-

100 mL Beaker

-

Buchner Funnel and Flask

-

Recrystallization glassware

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Melting point apparatus

-

Synthesis Procedure

-

Place 1,4-phenylenediamine (1.08 g) and 4-chlorobenzaldehyde (2.81 g) into the microwave reaction vessel.[11][16]

-

Add absolute ethanol (15 mL) and a magnetic stirrer bar.

-

Add 2-3 drops of glacial acetic acid to the mixture to act as a catalyst.[7][16]

-

Seal the vessel and place it in the microwave reactor cavity.

-

Irradiate the mixture at 350W for 3-5 minutes.[11] Maintain a reaction temperature of approximately 70-80°C.

-

Monitor the reaction's progress using TLC (eluent: 9:1 petroleum ether:ethyl acetate). The disappearance of starting materials indicates completion.[4]

-

After completion, allow the vessel to cool to room temperature. A solid product will typically precipitate.

Work-up and Purification

-

Pour the cooled reaction mixture into a beaker containing 50 mL of ice-cold water to ensure complete precipitation.[15]

-

Collect the solid crude product by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

-

Purify the crude product by recrystallization from hot absolute ethanol.[11][15][16]

-

Filter the hot solution to remove any insoluble impurities, then allow the filtrate to cool slowly to form crystals.

-

Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization and Data

The structure and purity of the synthesized bis-Schiff base must be confirmed using standard spectroscopic techniques.

-

FT-IR (KBr, cm⁻¹): The most critical confirmation is the appearance of a strong absorption band for the azomethine (C=N) group, typically in the range of 1600-1630 cm⁻¹.[11][12] Concurrently, the characteristic bands for the starting materials should be absent: the N-H stretching of the primary amine (around 3300-3400 cm⁻¹) and the C=O stretching of the aldehyde (around 1700 cm⁻¹).

-

¹H NMR (CDCl₃, δ, ppm): The formation of the Schiff base is unequivocally confirmed by a singlet peak in the range of 8.3-8.9 ppm, corresponding to the azomethine proton (-CH=N-).[14][19] Signals for the aromatic protons will also be present in their expected regions.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of the product, confirming its identity.[6][20]

-

Melting Point (MP): A sharp, well-defined melting point indicates a high degree of purity.

Data Presentation: Microwave vs. Conventional Heating

To highlight the efficacy of the microwave-assisted protocol, the following table compares typical results with a conventional reflux method.

| Parameter | Microwave-Assisted Method | Conventional Reflux Method |

| Reaction Time | 3-5 minutes[11] | 2-4 hours[16] |

| Yield (%) | ~90-97%[4] | ~75-85%[4] |

| Solvent Volume | 10-15 mL | 50-100 mL |

| Energy Input | Low | High |

| Work-up | Simple, rapid | More extensive |

Trustworthiness: A Self-Validating Protocol

The integrity of this protocol is ensured by a self-validating system of cross-confirming analytical data. The synthesis is considered successful and the product pure only when all characterization data are in agreement:

-

Reaction Confirmation: The FT-IR spectrum validates the chemical transformation by showing the disappearance of N-H and C=O bands and the appearance of the C=N band. The ¹H NMR spectrum confirms this by showing the characteristic azomethine proton signal.

-

Structural Integrity: The complete ¹H and ¹³C NMR spectra provide the full structural map of the molecule, confirming that the desired isomer has been formed without side reactions.

-

Molecular Identity: The mass spectrum provides definitive proof of the molecular weight and, by extension, the correct molecular formula.

-

Purity Assessment: A sharp melting point, combined with the absence of impurity peaks in the NMR spectra, validates the purity of the final compound.

This multi-faceted analytical approach ensures that the protocol yields the correct, high-purity compound, making the results trustworthy and reproducible.

Conclusion

The microwave-assisted synthesis of bis-Schiff bases from 1,4-phenylenediamine is a superior alternative to conventional methods.[16] This application note demonstrates that the MAOS approach is exceptionally rapid, highly efficient, and environmentally benign, offering yields that consistently surpass those from traditional reflux techniques.[2][9] By adopting this protocol, researchers in drug development, coordination chemistry, and materials science can significantly accelerate their discovery workflows, reduce waste, and improve overall laboratory efficiency.

References

-

Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst. ACS Omega. Available at: [Link]

-

The rapid synthesis of schiff-bases without solvent under microwave irradiation and their antimicrobial activity. Der Pharma Chemica. Available at: [Link]

-

Synthesis of Schiff Bases by Non-Conventional Methods. SciSpace. Available at: [Link]

-

Synthesis of Schiff Base under Solvent-free Condition: As a Green Approach. Oriental Journal of Chemistry. Available at: [Link]

-

Microwave assisted solvent-free synthesis and biological activities of novel imines (Schiff bases). Taylor & Francis Online. Available at: [Link]

-

The Rapid Synthesis of Schiff-Base without Solvent under Microwave Irradiation. Journal of the Chinese Chemical Society. Available at: [Link]

-

Microwave Assisted Synthesis of Pyromellitdiimide Bis Schiff Bases and Evaluation of Their Antimicrobial Activity. History of Medicine. Available at: [Link]

-

Catalyst Free, Microwave-assisted Synthesis of Benzylidene Schiff Bases and Evaluation of Their Biological Properties. ResearchGate. Available at: [Link]

-

Microwave Irradiation-assisted Synthesis of Schiff's Bases -A Review. ResearchGate. Available at: [Link]

-

Microwave-Assisted Synthesis of the Tetradentate Schiff-Bases Under Solvent-Free and Catalyst-Free Condition. Taylor & Francis Online. Available at: [Link]

-

Sustainable synthesis of Schiff base derivatives via an ionic liquid and a microwave-assisted approach: structural, biological, and computational evaluation. RSC Publishing. Available at: [Link]

-

Synthesis and characterization of N,N ′-bis(2-thienylmethylene)-1, X -diaminobenzene isomers ( X = 2, 3, 4) and their metal complexes. RSC Publishing. Available at: [Link]

-

MICROWAVE-ASSISTED SYNTHESIS OF SCHIFF BASE AND MIXED LIGAND COMPLEXES OF Cr(III). Rasayan Journal of Chemistry. Available at: [Link]

-

Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst. ACS Publications. Available at: [Link]

-

The Synthesis of Microwave Assisted Melamine-Schiff Bases and Investigation of Bridged Fe(III) Metal Complexes. The Eurasia Proceedings of Science, Technology, Engineering and Mathematics. Available at: [Link]

-

Microwave induced synthesis of bis-Schiff bases from propane-1, 3-diamine as promising antimicrobial analogs. ACG Publications. Available at: [Link]

-

Microwave assisted synthesis and antimicrobial evaluation of symmetrical 1,2-Phenylenediamine Schiff’s base derivatives. MedCrave online. Available at: [Link]

-

Preparation and Characterization of some transition metal complexes of bis Schiff Base Ligand. ResearchGate. Available at: [Link]

-

A study of mononuclear 3d transition metal bis-Schiff base complexes. Semantic Scholar. Available at: [Link]

-

Microwave Assisted Synthesis of Some New Schiff's Bases. Asian Journal of Chemistry. Available at: [Link]

-

MICROWAVE-ASSISTED SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF TETRANUCLEAR SCHIFF BASE COMPLEXES. Journal of Science and Science and Mathematics. Available at: [Link]

-

Synthesis and spectroscopic characterization of some schiff bases derived from Dimedone. Journal of Physics: Conference Series. Available at: [Link]

-

Synthesis and Characterization of new Schiff Bases Ligand and Their Complexes with Some Transition Metals. Journal of Al-Nahrain University. Available at: [Link]

-

Microwave Assisted Synthesis, Characterization and Antibacterial Studies of Some Biologically Potent Schiff Bases. Gavin Publishers. Available at: [Link]

-

Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst. Semantic Scholar. Available at: [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jssm.umt.edu.my [jssm.umt.edu.my]

- 4. tandfonline.com [tandfonline.com]

- 5. Microwave Assisted Synthesis, Characterization and Antibacterial Studies of Some Biologically Potent Schiff Bases [gavinpublishers.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Microwave-Assisted Rapid and Green Synthesis of Schiff Bases Using Cashew Shell Extract as a Natural Acid Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Microwave assisted synthesis and antimicrobial evaluation of symmetrical 1,2-Phenylenediamine Schiff’s base derivatives - MedCrave online [medcraveonline.com]

- 12. asianpubs.org [asianpubs.org]

- 13. sphinxsai.com [sphinxsai.com]

- 14. Bot Verification [rasayanjournal.co.in]

- 15. sphinxsai.com [sphinxsai.com]

- 16. acgpubs.org [acgpubs.org]

- 17. The Rapid Synthesis of Schiff-Base without Solvent under Microwave Irradiation [ccspublishing.org.cn]

- 18. tandfonline.com [tandfonline.com]

- 19. allsubjectjournal.com [allsubjectjournal.com]

- 20. Synthesis and characterization of N,N ′-bis(2-thienylmethylene)-1, X -diaminobenzene isomers ( X = 2, 3, 4) and their metal complexes - Materials Advances (RSC Publishing) DOI:10.1039/D3MA01179H [pubs.rsc.org]

Green chemistry methods for condensing 3-nitrobenzaldehyde and p-phenylenediamine

Application Note: Green Chemistry Methods for Condensing 3-Nitrobenzaldehyde and p-Phenylenediamine

Abstract

This guide details the sustainable synthesis of the bis-Schiff base N,N'-bis(3-nitrobenzylidene)benzene-1,4-diamine via the condensation of 3-nitrobenzaldehyde and p-phenylenediamine. Moving away from traditional reflux methods in volatile organic compounds (VOCs) like benzene or toluene, we present three validated green chemistry protocols: Solvent-Free Mechanochemistry , Aqueous Suspension , and Microwave-Assisted Synthesis . These methods prioritize Atom Economy, reduce E-factor, and eliminate toxic waste streams while maintaining high yield and purity.

Introduction & Reaction Analysis

The condensation of primary amines with carbonyl compounds to form azomethines (Schiff bases) is a cornerstone of medicinal chemistry.[1] The specific reaction between p-phenylenediamine (1) and 3-nitrobenzaldehyde (2) is of particular interest for synthesizing precursors to high-performance polymers, liquid crystals, and antimicrobial agents.

The Challenge: Traditional methods often require Dean-Stark traps, hazardous solvents (toluene/benzene), and long reflux times to drive the equilibrium by removing water. The Green Solution: By exploiting the principles of Solvent-Free Synthesis and Hydrophobic Effect , we can drive the reaction to completion without toxic auxiliaries.

Reaction Scheme

The reaction typically targets the Bis-Schiff Base (Double condensation) due to the high nucleophilicity of both amine groups on the para-phenylene ring.

Green Methodologies & Protocols

Method A: Solvent-Free Mechanochemistry (Grinding)

Best for: Small-scale synthesis, educational demos, and maximizing Atom Economy.

Principle: Mechanical energy provided by grinding breaks crystal lattices, allowing molecules to interact directly. The heat of friction and the release of water (which escapes as vapor or forms a paste) drive the reaction.

Protocol:

-

Weighing: Accurately weigh 10.8 mg (0.1 mmol) of p-phenylenediamine and 30.2 mg (0.2 mmol) of 3-nitrobenzaldehyde.

-

Note: A slight excess of aldehyde (1.05 eq) ensures consumption of the diamine.

-

-

Grinding: Place both solids in a clean agate mortar.

-

Catalysis (Optional): Add 1-2 drops of Lemon Juice (natural citric acid) or dilute Acetic Acid as a green catalyst.

-

Action: Grind vigorously with a pestle for 10–15 minutes .

-

Observation: The mixture will transition from a powder to a sticky paste (eutectic melt) and finally to a dry solid as the product forms and water evaporates.

-

-

Work-up: Wash the resulting solid with cold water (2 x 5 mL) to remove unreacted starting materials and catalyst.

-

Drying: Dry in a vacuum desiccator over anhydrous

.

Yield Expectation: 85–92% Atom Economy: >90% (Loss only due to water formation).

Method B: Aqueous Suspension Method (Water-Mediated)

Best for: Scale-up, industrial safety, and "On-Water" chemistry benefits.

Principle: While the reactants are sparingly soluble in water, the hydrophobic effect forces the organic reactants together, accelerating the reaction. The product, being highly insoluble in water, precipitates out, driving the equilibrium forward (Le Chatelier's principle).

Protocol:

-

Preparation: In a 50 mL Erlenmeyer flask, add 10 mL of deionized water .

-

Addition: Add 1.08 g (10 mmol) of p-phenylenediamine and 3.02 g (20 mmol) of 3-nitrobenzaldehyde.

-

Surfactant (Optional): Add 5 drops of an aqueous surfactant (e.g., SDS or Polysorbate 80) to create a micellar environment, though vigorous stirring often suffices.

-

Reaction: Stir magnetically at room temperature for 30–45 minutes .

-

Observation: The color will change rapidly (typically to yellow/orange) as the precipitate forms.

-

-

Filtration: Filter the solid using a Buchner funnel under vacuum.

-

Purification: Wash the cake copiously with water, then with a small amount of cold ethanol (to remove unreacted aldehyde).

-

Recrystallization: Recrystallize from hot Ethanol/Water (9:1) if high purity is required.

Yield Expectation: 88–95% E-Factor: Low (Water is the primary waste, which is non-toxic).

Method C: Microwave-Assisted Synthesis (MWI)

Best for: High-throughput screening, rapid library generation.

Principle: Dipolar polarization allows rapid internal heating of the reagents. Ethanol is used as a microwave-absorbing solvent (high loss tangent) to facilitate energy transfer.

Protocol:

-

Mixture: Dissolve 1 mmol p-phenylenediamine and 2 mmol 3-nitrobenzaldehyde in 2 mL of Ethanol .

-

Catalyst: Add 1 drop of conc.

or a solid acid catalyst (e.g., Silica-supported -

Irradiation: Place in a microwave reactor tube. Irradiate at 140–160 W or 80°C for 2–4 minutes .

-

Safety: Do not use a domestic microwave; use a dedicated synthesis reactor with pressure control.

-

-

Cooling: Allow the tube to cool to room temperature; the product will crystallize out.

-

Isolation: Filter and wash with cold ethanol.

Yield Expectation: 92–98% Time Efficiency: Superior (Minutes vs. Hours).

Characterization & Validation

To ensure the trustworthiness of the protocol, the product must be validated using the following parameters.

| Technique | Expected Observation for Bis-Imine Product | Reason |

| FTIR | 1615–1630 cm⁻¹ (Strong) | Appearance of C=N (Azomethine) stretch.[2] |

| FTIR | Absence of 3300–3400 cm⁻¹ | Disappearance of N-H (Amine) stretches.[2] |

| FTIR | Absence of 1700 cm⁻¹ | Disappearance of C=O[2] (Aldehyde) stretch. |

| ¹H NMR | δ 8.5–8.8 ppm (Singlet) | Azomethine proton (-CH=N-). |

| Melting Point | Sharp range (e.g., >200°C, specific to isomer) | Indicates purity; broad range suggests oligomers. |

Visualizing the Green Workflow

The following diagram illustrates the decision matrix and workflow for selecting the appropriate green methodology.

Caption: Decision matrix for selecting the optimal green synthesis pathway based on scale and available equipment.

Safety & Sustainability Analysis

-

Atom Economy: The reaction produces water as the only byproduct. In Method A (Grinding), atom economy is maximized as no solvent waste is generated.

-

Toxicity: 3-nitrobenzaldehyde and p-phenylenediamine are irritants. However, avoiding benzene/toluene (carcinogens) significantly improves the safety profile.

-

Energy: Method A and B operate at room temperature, requiring minimal energy input compared to traditional reflux.

References

-

Rao, K. V., et al. (2010). Synthesis of Schiff bases in aqueous medium: A green alternative approach with effective mass yield and high reaction rates. E-Granth. 2

-

Thakor, P. M., et al. Green synthesis of Schiff bases using lemon juice as a catalyst. Referenced in Green synthesis of Schiff bases: a review study. 1[3]

-

Bhuiyan, M. M. H., et al. (2019).[4] Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds. OAText. 4

-

Malik, S. R. B. A. (2010). Synthesis and Characterization of Schiff Base Ligand Derived from o-Phenylenediamine and 4-Nitrobenzaldehyde. UiTM Institutional Repository. 5

Sources

Application of N,N'-Bis(3-nitrobenzylidene)-1,4-phenylenediamine as a corrosion inhibitor for mild steel

[1]

Executive Summary

Compound Code: 3-NBPD IUPAC Name: N,N'-Bis(3-nitrobenzylidene)benzene-1,4-diamine Target Substrate: Mild Steel (AISI 1020/1018) Primary Application: Acidizing corrosion inhibitor (HCl/H₂SO₄ environments)

This technical guide outlines the synthesis, characterization, and application protocols for N,N'-Bis(3-nitrobenzylidene)-1,4-phenylenediamine (3-NBPD) . Belonging to the class of Schiff base inhibitors, 3-NBPD utilizes electron-withdrawing nitro (-NO₂) groups meta-substituted on benzylidene rings to modulate electron density across the azomethine (-C=N-) linkage. This structure facilitates robust adsorption onto mild steel surfaces, effectively mitigating corrosion in aggressive acidic media (1.0 M HCl / 0.5 M H₂SO₄) typically encountered during industrial pickling and oil well acidizing.

Chemical Synthesis & Characterization Protocol

Reaction Mechanism

The synthesis involves a condensation reaction between 1,4-phenylenediamine and 3-nitrobenzaldehyde. The nucleophilic amine attacks the carbonyl carbon, followed by dehydration to form the imine (Schiff base) linkage.

Figure 1: Synthesis pathway of 3-NBPD via condensation reaction.

Detailed Synthesis Protocol

Reagents:

-

1,4-Phenylenediamine (99% purity)

-

3-Nitrobenzaldehyde (99% purity)

-

Absolute Ethanol (Solvent)[1]

-

Glacial Acetic Acid (Catalyst)

Procedure:

-

Preparation: Dissolve 0.01 mol (1.08 g) of 1,4-phenylenediamine in 50 mL of absolute ethanol in a round-bottom flask.

-

Addition: Separately dissolve 0.02 mol (3.02 g) of 3-nitrobenzaldehyde in 50 mL of ethanol. Add this solution dropwise to the amine solution under constant stirring.

-

Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

-

Reflux: Reflux the mixture at 78°C for 4–6 hours. Monitor reaction progress via TLC (Thin Layer Chromatography) using n-hexane:ethyl acetate (7:3) as the mobile phase.

-

Isolation: Cool the mixture to room temperature. A yellow/orange precipitate will form. Filter the solid using a Büchner funnel.[2]

-

Purification: Recrystallize the crude product from hot ethanol to remove unreacted aldehydes. Dry in a vacuum desiccator over anhydrous CaCl₂.

Validation Criteria:

-

Melting Point: Expected range 160°C – 165°C (Verify against specific derivative literature).

-

FT-IR: Look for Azomethine (-C=N-) stretch at ~1610–1630 cm⁻¹. Absence of Carbonyl (C=O) stretch at ~1700 cm⁻¹ confirms completion.

Corrosion Testing Protocols

To validate 3-NBPD as an inhibitor, a multi-faceted approach combining gravimetric and electrochemical methods is required.

Experimental Workflow

Figure 2: Integrated experimental workflow for corrosion inhibitor validation.

Gravimetric Analysis (Weight Loss)

Standard: ASTM G31

-

Specimens: Mild steel coupons (2.5 cm × 2.0 cm × 0.1 cm).

-

Pre-treatment: Abrade with SiC paper (grades 400–1200), degrease with acetone, wash with double-distilled water, dry.

-

Immersion: Suspend coupons in 1.0 M HCl containing 3-NBPD concentrations (e.g., 50, 100, 200, 300, 400, 500 ppm) for 24 hours at 303 K.

-

Calculation:

Where

Electrochemical Impedance Spectroscopy (EIS)

Rationale: Measures the charge transfer resistance (

-

Frequency Range: 100 kHz to 0.01 Hz.

-

Amplitude: 10 mV AC perturbation.

-

Output: Nyquist plots (semicircles) and Bode plots.

-

Key Metric: Double-layer capacitance (

) should decrease as the inhibitor displaces water molecules (which have a higher dielectric constant) on the steel surface.

Potentiodynamic Polarization (PDP)

Rationale: Determines if the inhibitor controls anodic (dissolution) or cathodic (hydrogen evolution) reactions.

-

Scan Rate: 1.0 mV/s.

-

Potential Range: ±250 mV vs. Open Circuit Potential (OCP).

-

Interpretation:

-

If shift in

, it is a Mixed-Type Inhibitor . -

If shift in

, it is Anodic or Cathodic specific. -

Note: Schiff bases like 3-NBPD are typically mixed-type inhibitors.

-

Mechanism of Action & Data Interpretation[5][6][7][8]

Adsorption Isotherm

The inhibition efficiency of 3-NBPD relies on its adsorption onto the steel surface.[4] The experimental data typically fits the Langmuir Adsorption Isotherm :

- : Concentration of inhibitor.

-

: Surface coverage (

- : Adsorption equilibrium constant.

Thermodynamic Insight:

Calculate Gibbs Free Energy of Adsorption (

-

Value around -20 kJ/mol: Physisorption (Electrostatic interaction).

-

Value around -40 kJ/mol: Chemisorption (Coordinate covalent bonding).

-

3-NBPD Expectation: Likely mixed adsorption (

) due to the interaction of

Representative Performance Data (Mock Data for Benchmarking)

The following table illustrates expected trends for high-performance Schiff base inhibitors.

| Conc. (ppm) | Weight Loss (mg) | Inhibition Efficiency ( | ||

| Blank | 185.0 | - | 25.4 | 150.2 |

| 50 | 65.2 | 64.7 | 85.1 | 98.5 |

| 100 | 42.1 | 77.2 | 140.3 | 75.4 |

| 300 | 18.4 | 90.0 | 280.6 | 45.1 |

| 500 | 11.2 | 93.9 | 350.2 | 32.8 |

References

-

Schiff Base Synthesis & Characterization

-

Corrosion Inhibition of Nitro-Schiff Bases

-

Novel Zn (II) complexes of N1,N2-bis(2-nitrobenzylidene) ethane-1,2-diamine as effective corrosion inhibitors for mild steel in 5.0 M HCl solution. Moroccan Journal of Chemistry. Link

-

-

Electrochemical Protocols (EIS & PDP)

-

Mechanism & Adsorption

-

General Protocol Standards

-

ASTM G1-03, Standard Practice for Preparing, Cleaning, and Evaluating Corrosion Test Specimens. ASTM International.

-

ASTM G31-72, Standard Practice for Laboratory Immersion Corrosion Testing of Metals. ASTM International.

-

Application Note: Synthesis of Transition Metal Complexes using N,N'-Bis(3-nitrobenzylidene)-1,4-phenylenediamine

Executive Summary

This application note details the optimized protocol for the synthesis, purification, and characterization of the bis-Schiff base ligand N,N'-Bis(3-nitrobenzylidene)-1,4-phenylenediamine and its subsequent coordination with transition metals (Cu(II), Ni(II), Zn(II)).

Unlike ortho-phenylenediamine derivatives which form discrete chelates, this ligand utilizes a para-phenylene spacer. This geometric constraint prevents chelation to a single metal center, instead promoting the formation of dinuclear complexes or 1D coordination polymers . This guide addresses the specific solubility and stoichiometric challenges inherent to this bridging coordination mode.

Scientific Background & Ligand Design

Ligand Architecture

The ligand is synthesized via the condensation of 1,4-phenylenediamine (the spacer) and 3-nitrobenzaldehyde (the pendant arm).

-

Donor Sites: Two azomethine nitrogens (

) located at para positions. -

Electronic Effects: The

groups at the meta position of the benzylidene rings serve as electron-withdrawing groups, potentially enhancing the Lewis acidity of the coordinated metal center and influencing biological activity (e.g., antimicrobial efficacy). -

Coordination Geometry: Due to the rigid 1,4-vector of the central ring, the nitrogen donors are separated by approximately 6-7 Å. This dictates a bridging mode , connecting two metal centers rather than chelating one.

Mechanism of Formation

The synthesis follows a standard acid-catalyzed nucleophilic addition-elimination mechanism:

-

Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon of the aldehyde.

-

Proton Transfer: Formation of a carbinolamine intermediate.

-

Dehydration: Acid-catalyzed elimination of water to form the imine (

) bond.

Experimental Protocols

Materials and Reagents

-

Precursors: 1,4-Phenylenediamine (99%), 3-Nitrobenzaldehyde (99%).

-

Solvents: Absolute Ethanol (EtOH), Methanol (MeOH), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).

-

Catalyst: Glacial Acetic Acid.[1]

-

Metal Salts:

,

Protocol A: Synthesis of Ligand (L)

Objective: Synthesize this compound.

-

Stoichiometry: Dissolve 10 mmol (1.08 g) of 1,4-phenylenediamine in 20 mL of hot absolute ethanol.

-

Addition: Separately dissolve 20 mmol (3.02 g) of 3-nitrobenzaldehyde in 20 mL of hot absolute ethanol. Add this solution dropwise to the amine solution under constant stirring.

-

Catalysis: Add 3-4 drops of glacial acetic acid.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours . A color change (typically to yellow/orange) indicates imine formation. -

Isolation: Cool the reaction mixture to room temperature, then refrigerate at

overnight. -

Purification: Filter the precipitate, wash with cold ethanol (

) to remove unreacted aldehyde, and then with diethyl ether. -